N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3,4-Dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative characterized by a 1,8-naphthyridine core substituted with an ethyl group at position 1, a ketone at position 2, and a 3,4-dichlorophenylcarboxamide moiety at position 2.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIAKXZQUYYAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Synthesis Adaptations
The Friedländer reaction, involving condensation of 2-aminopyridine derivatives with carbonyl compounds, has been adapted for 1,8-naphthyridines. For example, reacting 2-amino-3-cyano pyridine with ethyl acetoacetate under acidic conditions yields the bicyclic core. Modifications using microwave irradiation or ionic liquids improve yields (70–85%) and reduce reaction times.
Heterocyclization of Quinolinic Anhydrides
Quinolinic anhydride serves as a precursor for naphthyridine derivatives. Treatment with aminoacetanilides in dimethylformamide (DMF) at 80–100°C produces intermediate esters, which undergo sodium isopropoxide-mediated cyclization to form 1,8-naphthyridines. This method is advantageous for introducing substituents at the 3-position.
Functionalization of the 1,8-Naphthyridine Core
N-Ethylation at Position 1
Alkylation of the naphthyridine nitrogen is achieved using ethyl bromide or diethyl sulfate in the presence of a base (e.g., potassium carbonate). Reactions in anhydrous acetone at 60°C for 12 hours yield 1-ethyl derivatives with >90% purity. Competing O-alkylation is minimized by using aprotic solvents.
Oxidation to 2-Oxo Derivatives
The 2-oxo group is introduced via oxidation of the corresponding dihydro compound. Potassium permanganate in acidic media (H2SO4, 0°C) selectively oxidizes the 2-position without affecting the carboxamide. Alternatively, Jones reagent (CrO3/H2SO4) achieves similar results but requires careful temperature control.
Carboxamide Formation at Position 3
Carboxylic Acid Intermediate
The 3-carboxylic acid is prepared by hydrolyzing the corresponding nitrile or ester. For example, 1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is refluxed with 20% H2SO4 to yield the acid.
Coupling with 3,4-Dichloroaniline
The acid is converted to an acyl chloride using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). Subsequent aminolysis with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0–5°C affords the target carboxamide. Yields range from 65% to 78% after recrystallization from acetone.
Alternative Pathways and Optimization
One-Pot Multicomponent Synthesis
A three-component reaction involving 2-aminonicotinaldehyde , ethyl acetoacetate , and 3,4-dichlorophenyl isocyanate in ethanol under reflux forms the carboxamide directly. This method reduces purification steps but requires stoichiometric control to avoid dimerization.
Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the dichlorophenyl group post-cyclization. Using 3,4-dichlorophenylboronic acid and Pd(PPh3)4 in dioxane at 100°C achieves 70% yield. However, this route is less efficient than direct aminolysis.
Reaction Conditions and Yield Data
Analytical Characterization
- 1H NMR (500 MHz, DMSO-d6): δ 8.63 (d, J = 8.5 Hz, 2H, naphthyridine-H), 7.81 (d, J = 8.5 Hz, 2H, naphthyridine-H), 7.45–7.39 (m, 3H, Ar-H), 4.21 (q, J = 7.0 Hz, 2H, CH2CH3), 1.32 (t, J = 7.0 Hz, 3H, CH2CH3).
- IR (KBr): 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C-Cl).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
3,4-Difluorophenyl vs. 3,4-Dichlorophenyl :
The compound N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide () replaces chlorine atoms with fluorine. Fluorine’s smaller atomic radius and higher electronegativity reduce lipophilicity (ClogP: ~3.5 for dichloro vs. ~2.8 for difluoro) and may alter metabolic stability. Fluorinated analogs in HIV-1 integrase inhibitors (e.g., 8b and 20b in ) demonstrate improved water solubility but reduced membrane permeability compared to chlorinated derivatives .3-Chlorophenyl and 3,4-Dimethoxyphenyl Variants :
N-(3-Chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide () substitutes one chlorine with a methoxy group. Methoxy substituents increase solubility (e.g., MolWeight: 368.39 vs. ~380 for dichloro variants) but may reduce target affinity due to steric hindrance. The 3-chloro variant retains halogen-mediated interactions but lacks the dual electronic effects of 3,4-dichloro substitution .
Alkyl Chain Modifications
- Ethyl vs. Pentyl/Adamantyl Groups: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67 in ) features a bulky adamantyl group and a pentyl chain. The adamantyl moiety increases molecular weight (MolWeight: 422 vs. ~380 for ethyl derivatives) and may hinder binding to compact active sites.
Pharmacological Context
- Antiviral Potential: The 3,4-difluorophenyl analogs in exhibit HIV-1 integrase inhibition (IC₅₀: ~10–100 nM), suggesting that the original dichlorophenyl compound could target similar enzymes. Chlorine’s stronger electron-withdrawing effect might enhance metal-coordination in enzymatic active sites .
- Agrochemical Relevance :
Dichlorophenyl propanamides like propanil () are herbicides, but the naphthyridine core in the original compound distinguishes it from agrochemicals, implying therapeutic rather than pesticidal applications .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(3,4-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17Cl2N3O |
| Molecular Weight | 363.25 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 606 °C |
| Melting Point | Not available |
Antimicrobial Properties
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. For instance, a study on related naphthyridine derivatives demonstrated promising results against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | <0.5 | Bactericidal |
| 10 | Staphylococcus epidermidis | 0.25 | <0.5 | Bactericidal |
The mechanism by which naphthyridine derivatives exert their antimicrobial effects is linked to their ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies have shown IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and between 0.52 to 2.67 µM for DHFR inhibition . These enzymes are critical for bacterial DNA replication and folate synthesis, respectively.
Structure-Activity Relationship (SAR)
Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. Modifications to the naphthyridine core can significantly affect potency and selectivity:
- Substituent Effects : Ortho-substituted analogues tend to exhibit improved potency due to increased lipophilicity.
- Functional Group Variations : The presence of hydroxyl or methoxy groups can enhance solubility and stability, impacting overall bioactivity.
Table 2: SAR Insights from Naphthyridine Derivatives
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increased solubility |
| Ortho Substitution | Enhanced potency |
| Triazole Replacement | Loss of activity |
Case Studies
Several studies have documented the biological activity of compounds similar to this compound:
- Integrase Inhibitors : A series of naphthyridine derivatives were developed as integrase inhibitors with promising pharmacokinetic properties and progressed through clinical trials .
- Antiparasitic Activity : Compounds with modifications in the naphthyridine structure showed significant antiparasitic activity in Leishmania assays, indicating potential for broader therapeutic applications .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 8.5–9.5 ppm, ethyl group signals at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 423 [M⁺] for similar derivatives) .
- IR Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹ for amide C=O) .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Resolves substituent positions (e.g., dichlorophenyl protons show splitting patterns at δ 7.2–7.8 ppm) .
- High-Resolution MS (HRMS) : Confirms exact mass (e.g., ±0.001 Da tolerance) .
- HPLC-PDA/UV : Assesses purity (>95% for biological assays) .
- X-ray Crystallography (if applicable): Provides bond-length/angle data for the naphthyridine core .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
Answer:
- Catalyst Screening : Use Pd/C or Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation .
- Temperature Control : Gradual heating (80–100°C) reduces side reactions during cyclization .
- Microwave/Sonochemical Assistance : Reduces reaction time (e.g., sonochemical methods cut synthesis from 24 h to 2 h) .
Q. Example Data :
| Condition | Traditional Yield | Optimized Yield |
|---|---|---|
| Thermal (24 h) | 60% | – |
| Sonochemical (2 h) | – | 85% |
Advanced: What strategies are employed to analyze contradictory biological activity data across structurally similar naphthyridine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., dichlorophenyl vs. fluorophenyl on enzyme inhibition) .
- Target-Specific Assays : Test against isolated enzymes (e.g., topoisomerase II for anticancer activity) versus cell-based models to isolate mechanisms .
- Meta-Analysis : Pool data from analogs (e.g., logP, IC₅₀) to identify trends.
Q. Example Contradiction Resolution :
- A derivative with 3-bromophenyl showed higher antimicrobial activity but lower solubility than 3,4-dichlorophenyl. Adjusting formulation (e.g., PEGylation) resolved efficacy discrepancies .
Advanced: What in silico approaches are utilized to predict the binding affinity and mechanism of action of this compound?
Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., kinase ATP-binding pockets) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Relates substituent electronic properties (Hammett σ) to bioactivity .
Case Study :
Docking of a similar naphthyridine derivative into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu844, explaining its nanomolar IC₅₀ .
Advanced: How does the introduction of electron-withdrawing groups (e.g., dichlorophenyl) influence the compound's reactivity and bioactivity compared to other substituents?
Answer:
Q. Comparative Data :
| Substituent | logP | IC₅₀ (EGFR, nM) |
|---|---|---|
| 3,4-Dichlorophenyl | 3.8 | 12.5 |
| 4-Fluorophenyl | 2.9 | 45.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
